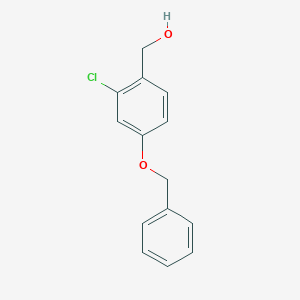
4-Benzyloxy-2-chlorobenzyl alcohol
Übersicht
Beschreibung
4-Benzyloxy-2-chlorobenzyl alcohol is a chemical compound with the CAS Number: 219764-60-0 . It has a molecular weight of 248.71 and its IUPAC name is [4-(benzyloxy)-2-chlorophenyl]methanol . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13ClO2/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Photocatalytic Oxidation
4-Benzyloxy-2-chlorobenzyl alcohol is relevant in studies involving photocatalytic oxidation processes. For instance, it is investigated as a substrate in the photocatalytic oxidation of benzyl alcohol derivatives into corresponding aldehydes, a reaction facilitated by titanium dioxide under visible light and oxygen atmosphere (Higashimoto et al., 2009).
Synthesis of Pharmaceuticals
This compound is significant in the synthesis of pharmaceuticals, such as tamoxifen, an anti-cancer drug. The synthesis involves the reaction of chlorobenzyl alcohols with other compounds to create functionalized benzyl alcohols, which are further processed to produce drugs (Yus et al., 2003).
Chemical Process Development
Studies have been conducted on the conversion of chlorobenzyl chlorides to corresponding alcohols via benzoate esters, involving compounds like 4-chlorobenzyl alcohol. These studies focus on understanding the kinetics of the esterification reaction and developing efficient processes for producing benzyl alcohols (J. and & Sawant, 2000).
Anti-Plasmodial Activity
Research in the field of medicinal chemistry includes the investigation of 4-benzyloxy derivatives, like this compound, for their potential antiplasmodial activity. Such compounds are evaluated for their effectiveness against strains of Plasmodium falciparum, the parasite responsible for malaria (Gellis et al., 2016).
Catalytic Oxidation Processes
This compound is involved in studies exploring catalytic oxidation of primary alcohols to aldehydes. These processes are important in organic synthesis and industrial applications (Esteruelas et al., 2011).
Catalytic Arylation
This compound plays a role in the catalytic arylation of alcohols. Studies demonstrate the conversion of alcohols into benzyl ethers, a reaction that holds significance in the field of organic synthesis (Poon & Dudley, 2006).
Ultrasound-Assisted Synthesis
The compound is also a subject of study in ultrasound-assisted synthesis, which is an area of interest in green chemistry and process intensification. This research involves exploring efficient and environmentally friendly methods of synthesizing organic compounds (Diwathe & Gogate, 2018).
Kinetic and Mechanistic Studies
Kinetic and mechanistic studies involving chlorobenzyl alcohols, including this compound, are conducted to understand their reactivity and potential applications in chemical reactions (Kakade et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-chloro-4-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQUZFZUJDONRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



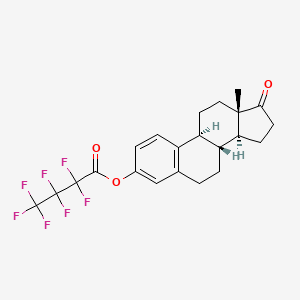

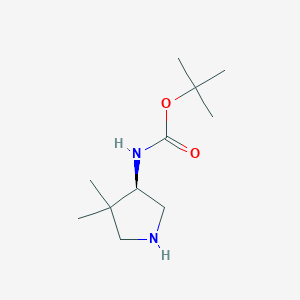
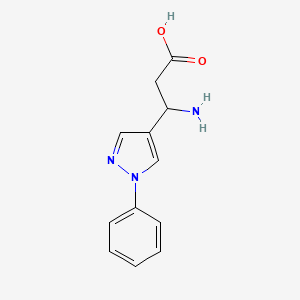


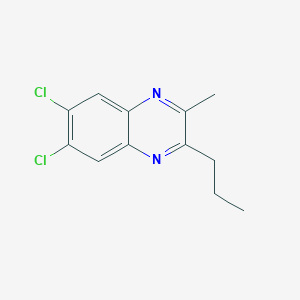
![2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B3252783.png)
![3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene](/img/structure/B3252790.png)
![2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3252798.png)
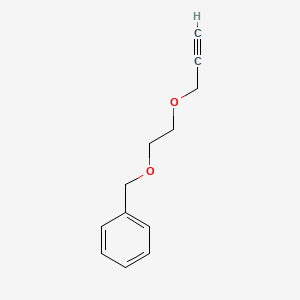
![2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile](/img/structure/B3252816.png)
![1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3252834.png)